2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide
Overview
Description
2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide, also known as MPAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a small molecule that is capable of binding to specific proteins and altering their function. This unique ability has made MPAA an attractive tool for studying various biological processes.
Mechanism of Action
2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide works by binding to specific proteins and altering their function. It does this by inducing conformational changes in the protein structure, which can affect its activity and interactions with other proteins.
Biochemical and Physiological Effects:
2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as the protease cathepsin L. It has also been shown to induce protein misfolding, which can lead to the formation of protein aggregates.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide in lab experiments is its ability to selectively bind to specific proteins. This allows researchers to study the function of these proteins in a more targeted manner. However, one limitation of using 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide is that its effects on protein function can be difficult to predict, and may vary depending on the specific protein being studied.
Future Directions
There are several potential future directions for research involving 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide. One area of interest is the development of new methods for synthesizing and modifying 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide, which could lead to improved versions of the compound with enhanced properties. Another potential direction is the use of 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide in drug discovery, as it may be possible to use the compound to identify new drug targets or to screen for potential drug candidates. Finally, there is also potential for using 2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's, as these diseases are characterized by the formation of protein aggregates.
Scientific Research Applications
2-[(1-methyl-2-pyrazin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein folding, and enzyme activity. Its ability to selectively bind to specific proteins has made it a valuable tool for investigating the role of these proteins in various biological processes.
properties
IUPAC Name |
N-pyrazin-2-yl-2-(1-pyrazin-2-ylpropan-2-ylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-10(6-11-7-14-2-4-16-11)18-9-13(20)19-12-8-15-3-5-17-12/h2-5,7-8,10,18H,6,9H2,1H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGNHNHJBMOQBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NCC(=O)NC2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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